![molecular formula C17H18F3N7 B2437586 3-乙基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶 CAS No. 899974-56-2](/img/structure/B2437586.png)
3-乙基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a novel triazole-pyrimidine hybrid compound . It is part of a series of compounds that have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of these compounds is determined through various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact molecular structure of this specific compound is not detailed in the available resources.科学研究应用
合成和生物活性
化学化合物3-乙基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶及其衍生物已得到广泛研究,以期在科学研究的各个领域,特别是在合成新的药理活性剂方面得到潜在应用。这些化合物属于一类更广泛的分子,以其多样的生物活性以及潜在的治疗应用而闻名。这些化合物的合成方法和生物学评估突出了它们在药物化学中的重要性。
Bayomi 等人(1999 年)进行的一项著名研究合成了一系列在结构上密切相关的 1,2,4-三唑并[1,5-α]嘧啶,在体外和体内均表现出降压活性。这项研究强调了此类化合物在开发新的高血压治疗方法方面的潜力 (Bayomi 等人,1999 年)。
在另一种创新方法中,Khaligh 等人(2020 年)引入了一种新的添加剂 4,4'-三亚甲基二哌啶,用于三唑并嘧啶的生态友好型合成。这种方法为传统的合成路线提供了一种更绿色的替代方案,强调了可持续实践在化学合成中的重要性 (Khaligh 等人,2020 年)。
Vu 等人(2004 年)探讨了腺苷 A2a 受体拮抗剂中核心杂环的替代,确定了具有治疗帕金森病潜力的衍生物。这项研究说明了结构修饰在增强药物治疗潜能中的关键作用 (Vu 等人,2004 年)。
Zhou 等人(2014 年)开发了一种 PET 示踪剂 [11C]Preladenant,用于成像脑腺苷 A2A 受体,展示了该化合物在神经影像学和神经系统疾病研究中的实用性 (Zhou 等人,2014 年)。
此外,包含三唑并[4,5-d]嘧啶骨架的化合物(例如 Mabkhot 等人研究的化合物)已显示出有希望的抗菌特性,表明它们在对抗传染病方面具有潜力 (Mabkhot 等人,2016 年)。
作用机制
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, in a favorable manner . This interaction leads to the inhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Cellular Effects
Some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Some triazole-pyrimidine hybrid compounds have been observed to exert their effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
属性
IUPAC Name |
3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7/c1-2-27-16-14(23-24-27)15(21-11-22-16)26-8-6-25(7-9-26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISFCJBOGQJHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。